molecular formula C19H37NO2 B14335402 Methyl 12-aminooctadec-9-enoate CAS No. 104259-92-9

Methyl 12-aminooctadec-9-enoate

Cat. No.: B14335402
CAS No.: 104259-92-9
M. Wt: 311.5 g/mol
InChI Key: VVZSURKXXXOBJG-UHFFFAOYSA-N
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Description

Methyl 12-aminooctadec-9-enoate is a compound that belongs to the class of lipo-phenolics. These compounds are characterized by their lipophilic properties, which make them useful in various applications, including food, cosmetics, and pharmaceuticals. This compound is particularly noted for its antioxidant and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-aminooctadec-9-enoate can be synthesized through a series of chemical reactions starting from ricinoleic acid, which is derived from castor oil. The synthesis involves the preparation of intermediates such as (Z)-methyl-12-(methanesulfonyloxy)octadec-9-enoate and (Z)-methyl-12-(azido)octadec-9-enoate, followed by the reduction of the azido group to an amino group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-aminooctadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxo derivatives, substituted amino derivatives, and other functionalized compounds that retain the core structure of this compound .

Scientific Research Applications

Methyl 12-aminooctadec-9-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 12-aminooctadec-9-enoate involves its ability to interact with biological membranes due to its lipophilic nature. It can incorporate into lipid bilayers, enhancing membrane stability and protecting against oxidative damage. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 12-aminooctadec-9-enoate is unique due to its amino functional group, which allows for a broader range of chemical modifications and applications. Its combination of lipophilicity and reactivity makes it a versatile compound in various scientific and industrial fields .

Properties

CAS No.

104259-92-9

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

IUPAC Name

methyl 12-aminooctadec-9-enoate

InChI

InChI=1S/C19H37NO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17,20H2,1-2H3

InChI Key

VVZSURKXXXOBJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)N

Origin of Product

United States

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